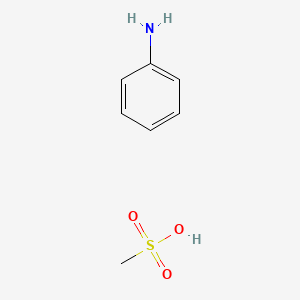
Aniline;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline;methanesulfonic acid is a compound formed by the combination of aniline and methanesulfonic acid. Aniline is an organic compound with the formula C6H5NH2, known for its use in the production of dyes, pharmaceuticals, and polymers. Methanesulfonic acid, with the formula CH3SO3H, is a strong acid used in various industrial applications due to its high solubility and low corrosivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aniline can be synthesized through the reduction of nitrobenzene using hydrogen in the presence of a catalyst. Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide or dimethyl disulfide using oxygen or nitric acid .
Industrial Production Methods
The industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes. Aniline is produced on an industrial scale by the catalytic hydrogenation of nitrobenzene .
Análisis De Reacciones Químicas
Types of Reactions
Aniline;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to produce azobenzene or nitrosobenzene.
Reduction: Methanesulfonic acid can be reduced to produce methanesulfinic acid.
Substitution: Aniline can undergo electrophilic substitution reactions to form derivatives like acetanilide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are employed
Major Products
Oxidation: Azobenzene, nitrosobenzene.
Reduction: Methanesulfinic acid.
Substitution: Acetanilide
Aplicaciones Científicas De Investigación
Aniline;methanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in electroplating, battery production, and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of aniline;methanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. Aniline interacts with nucleophiles and electrophiles, participating in substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a methane group.
Toluene-4-sulfonic acid: Contains a toluene group instead of methane.
Sulfuric acid: A strong acid but with different chemical properties and applications
Uniqueness
Aniline;methanesulfonic acid is unique due to its combination of aniline’s reactivity and methanesulfonic acid’s strong acidity and solubility. This makes it particularly useful in specialized industrial and research applications .
Propiedades
Número CAS |
82220-46-0 |
|---|---|
Fórmula molecular |
C7H11NO3S |
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
aniline;methanesulfonic acid |
InChI |
InChI=1S/C6H7N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;1H3,(H,2,3,4) |
Clave InChI |
GGFOZRQCNXQCLO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


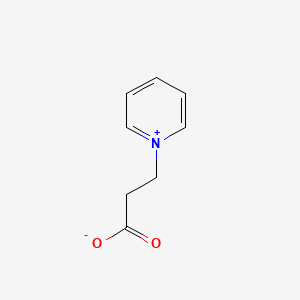
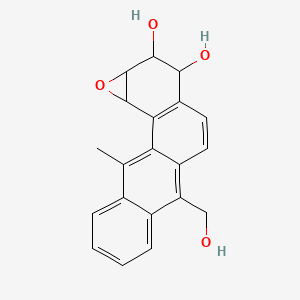
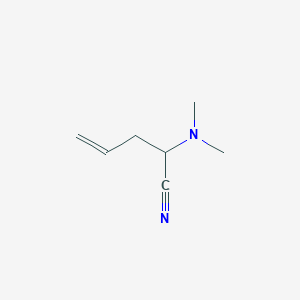
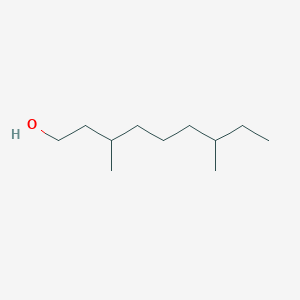
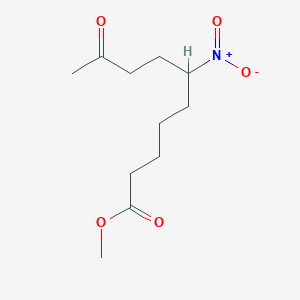
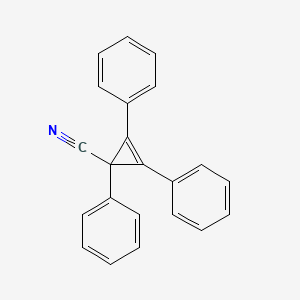
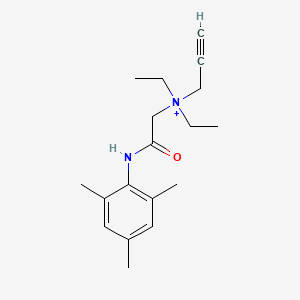
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
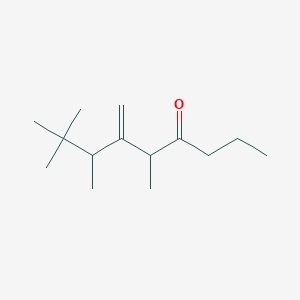
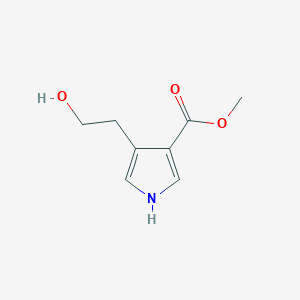

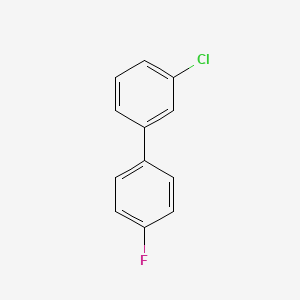
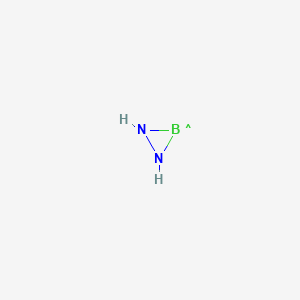
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)
